3-Chloro-4-nitro-1H-indole is an organic compound derived from the indole molecule, a bicyclic structure found in many biologically relevant molecules. The scientific research on 3-Chloro-4-nitro-1H-indole primarily focuses on its use as a precursor in the synthesis of more complex molecules. Due to the presence of reactive chlorine and nitro functional groups, 3-Chloro-4-nitro-1H-indole can undergo various chemical transformations to create new functionalities. Research has explored its application in the synthesis of:
3-Chloro-4-nitro-1H-indole is an indole derivative characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 4-position of the indole ring. Its molecular formula is C₈H₅ClN₂O₂, and it has a molecular weight of approximately 188.59 g/mol . This compound exhibits unique structural properties that contribute to its reactivity and potential applications in various fields.
Research indicates that 3-chloro-4-nitro-1H-indole exhibits notable biological activity. It has been studied for its potential as an anticancer agent, showing promise in inhibiting tumor growth in various models . Additionally, derivatives of this compound have been explored for their antimicrobial properties, indicating its utility in pharmaceutical applications.
Several methods exist for synthesizing 3-chloro-4-nitro-1H-indole:
3-Chloro-4-nitro-1H-indole finds applications across various domains:
Studies on the interactions of 3-chloro-4-nitro-1H-indole with biological targets have revealed insights into its mechanism of action. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, which could explain its biological effects. Molecular docking studies have suggested potential binding sites that may be targeted for drug development .
Several compounds share structural similarities with 3-chloro-4-nitro-1H-indole. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Chloro-6-nitro-1H-indole | Nitro group at position 6 | Antitumor activity | Different position of nitro group |
2-Chloro-4-nitro-1H-indole | Nitro group at position 4; chlorine at position 2 | Antimicrobial properties | Chlorine at different position |
5-Nitroindole | Nitro group at position 5 | Neuroprotective effects | Lacks chlorine substitution |
The distinct positioning of substituents in 3-chloro-4-nitro-1H-indole contributes to its unique chemical reactivity and biological profile compared to these similar compounds.
Nitroindole derivatives have been studied since the early 20th century for their synthetic utility and biological relevance. The Bartoli indole synthesis (developed in the 1980s) highlighted the importance of nitroarenes in forming indole scaffolds, though this method focuses on 7-substituted indoles. Halogen-nitroindole systems gained prominence in the 1990s with advancements in regioselective functionalization. For example, methods involving directed electrophilic substitution and nucleophilic aromatic substitution became critical for installing halogens and nitro groups at specific positions.
The chlorine and nitro substituents in 3-chloro-4-nitro-1H-indole impart distinct electronic and steric effects:
Property | Impact on Reactivity |
---|---|
Nitro group (position 4) | Deactivates the ring, stabilizes intermediates |
Chlorine (position 3) | Facilitates SNAr reactions, enhances reactivity |
This combination enables selective transformations, making the compound valuable in medicinal chemistry and materials science.
Direct electrophilic chlorination of indole derivatives represents the most straightforward approach for introducing chlorine substituents at specific positions. The mechanism involves attack by electrophilic chlorine species at the electron-rich positions of the indole ring system, with the C-3 position showing preferential reactivity due to its enhanced electron density [1] [3].
The fundamental mechanism proceeds through formation of a Wheland intermediate, where the electrophilic chlorine species attacks the aromatic system. In the case of indole chlorination, the nitrogen lone pair provides stabilization through delocalization, making the C-3 position particularly susceptible to electrophilic attack [4] [5]. Studies have demonstrated that chlorination can proceed through multiple pathways, including direct attack by chloronium ions or through intermediate formation of N-chloroindole species that subsequently rearrange [4].
N-Chlorosuccinimide represents the most commonly employed chlorinating agent for indole derivatives, offering several advantages including commercial availability, stability, and mild reaction conditions [6] [7]. The mechanism involves initial formation of a chloronium ion equivalent that selectively attacks the C-3 position of the indole ring [8] [9]. Research has shown that NCS-mediated chlorination typically proceeds at room temperature in dichloromethane, providing yields ranging from 45-80% depending on substrate substitution patterns [6] [7].
Alternative direct chlorination methods include the use of hypochlorous acid systems, where sodium hypochlorite serves as the chlorine source [10] [5]. This approach demonstrates particular utility in aqueous or mixed aqueous-organic systems, with pH control being critical for achieving optimal regioselectivity. The mechanism involves formation of HOCl in situ, which acts as the electrophilic chlorinating species [10]. Studies indicate that this method can achieve yields of 60-85% under controlled pH conditions [5].
A novel approach utilizing sulfuryl chlorofluoride has emerged as a powerful tool for chlorination-oxidation cascades [11]. This reagent enables simultaneous chlorination at C-3 and oxidation at C-2, providing access to 3-chloro-2-formylindoles in a single step. The method demonstrates excellent regioselectivity and yields ranging from 70-95% under mild conditions [11].
Catalytic chlorination approaches offer enhanced control over regioselectivity and reaction conditions compared to direct electrophilic methods. Lewis acid catalysis provides activation of chlorinating agents while potentially directing substitution to specific positions through coordination effects [8] [9].
Triphenylphosphine sulfide has emerged as an effective catalyst for NCS-mediated chlorination of indole derivatives [8]. This catalytic system operates under neutral conditions and demonstrates excellent functional group tolerance. The proposed mechanism involves activation of NCS through coordination with the phosphine sulfide catalyst, enhancing the electrophilicity of the chlorinating species. Yields typically range from 55-81% across various substituted indoles, with the method showing particular effectiveness for azaindole substrates [8].
Dimethyl sulfoxide catalysis represents another significant advancement in catalytic chlorination methodology [9]. The DMSO-NCS system operates under mild conditions and provides excellent regioselectivity for C-3 chlorination. The mechanism likely involves formation of a DMSO-chlorine complex that serves as an activated chlorinating species. This method has demonstrated yields of 65-90% and shows broad substrate scope including complex natural products and pharmaceutical intermediates [9].
Recent developments have explored the use of hypervalent iodine reagents in combination with chloride sources for catalytic chlorination [12] [13]. 1-Chloro-1,2-benziodoxol-3-(1H)-one has shown particular promise, enabling both monochlorination and dichlorination depending on stoichiometry. The method operates through oxidative activation of chloride, providing controllable access to either 3-chloro-2-oxindoles or 3,3-dichloro-2-oxindoles with yields up to 99% [12] [13].
The choice of nitrating agent critically influences both the regioselectivity and efficiency of indole nitration reactions. Traditional mixed acid systems, while effective for many aromatic compounds, present significant challenges when applied to indole substrates due to the sensitivity of the heterocyclic system to strongly acidic conditions [14] [15].
Mixed acid systems typically employ a 1:1 mixture of concentrated nitric acid and sulfuric acid, generating the nitronium ion as the active electrophilic species [14]. In this system, sulfuric acid serves to protonate nitric acid, facilitating nitronium ion formation according to the equilibrium: HNO₃ + H₂SO₄ ⇌ NO₂⁺ + HSO₄⁻ + H₂O [16] [14]. However, the strongly acidic environment can lead to decomposition or polymerization of indole substrates, limiting the utility of this approach [15].
Acetyl nitrate systems offer significant advantages for indole nitration, providing access to nitronium ion equivalents under less acidic conditions [18] [15]. Acetyl nitrate formation occurs through the reaction of nitric acid with acetic anhydride: (CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH [18]. This mixed anhydride serves as an effective nitrating agent while avoiding the harsh conditions associated with mixed acid systems [19] [15].
The acetyl nitrate method demonstrates particular effectiveness when conducted at low temperatures (-70°C), providing yields of 60-85% for indole nitration with excellent C-3 regioselectivity [15]. The lower temperature requirement helps prevent decomposition while maintaining high electrophilicity of the nitrating species [19]. Research has shown that this approach can be successfully applied to various indole derivatives with different substitution patterns [20] [15].
Alternative nitrating systems have emerged based on trifluoroacetic anhydride activation of nitrate salts [21] [22]. The combination of ammonium tetramethylnitrate with trifluoroacetic anhydride provides a mild, metal-free approach to indole nitration. This system operates through in situ generation of trifluoroacetyl nitrate, which serves as the active nitrating species [22]. The method achieves yields of 84-95% under non-acidic conditions and demonstrates excellent regioselectivity for C-3 nitration [21] [22].
Achieving position-specific nitration in halogenated indoles requires careful consideration of both electronic and steric factors that influence regioselectivity. The presence of halogen substituents significantly alters the electronic distribution within the indole ring system, potentially directing nitration to alternative positions [19] [23].
Electronic effects play a primary role in determining nitration regioselectivity in halogenated indoles. Electron-withdrawing halogens deactivate the pyrrole ring toward electrophilic attack, potentially redirecting nitration to the benzene ring positions [19]. Studies have demonstrated that the position of nitration can be controlled through manipulation of reaction conditions, particularly temperature and acid strength [19].
Temperature-dependent regioselectivity has been observed in halogenated indole nitration, with lower temperatures favoring C-3 nitration while elevated temperatures can promote benzene ring substitution [19]. This phenomenon reflects the kinetic versus thermodynamic control of the nitration process, where the more reactive but less stable C-3 intermediate predominates at lower temperatures [19].
Solvent effects significantly influence regioselectivity in halogenated indole nitration. The use of trifluoroacetic acid as solvent has been shown to promote benzene ring nitration (C-6 position) due to the strongly acidic environment that favors nitronium ion reactivity toward less activated positions [19]. Conversely, neutral solvents like acetic anhydride promote C-3 nitration through formation of less aggressive nitrating species [19].
The nature of the halogen substituent also affects nitration regioselectivity. Chlorine and bromine substituents show similar electronic effects, while iodine substituents may exhibit additional steric influences due to their larger size [24]. Studies indicate that the position of the halogen relative to potential nitration sites influences both the rate and selectivity of the reaction [23].
Sequential approaches to synthesizing 3-chloro-4-nitro-1H-indole offer advantages in terms of regioselectivity control and reaction optimization. These methods allow independent optimization of each transformation step, potentially leading to higher overall yields and purities compared to concurrent substitution strategies.
The chlorination-first approach involves initial installation of the chlorine substituent at the C-3 position, followed by nitration at the C-4 position [24]. This sequence takes advantage of the natural preference for electrophilic chlorination at C-3, then utilizes the deactivating effect of the chlorine to direct subsequent nitration to the benzene ring. The electron-withdrawing nature of chlorine reduces the nucleophilicity of the pyrrole ring, making the C-4 position on the benzene ring more competitive for nitration [24].
Optimized conditions for the chlorination step typically involve NCS in dichloromethane at room temperature, providing the 3-chloroindole intermediate in 60-80% yield [24] [25]. The subsequent nitration step requires careful selection of conditions to achieve C-4 selectivity. Mixed acid systems can be employed, but lower acid concentrations and controlled temperatures are necessary to prevent over-nitration or decomposition [24].
The alternative nitration-first approach begins with regioselective nitration of the parent indole, followed by chlorination of the resulting nitroindole [26]. This sequence requires careful control of the initial nitration to achieve the desired regioisomer. Position-4 nitration can be favored under specific conditions, such as using mixed acid at controlled temperatures or employing alternative nitrating agents [26].
Following nitration, chlorination of the nitroindole intermediate presents unique challenges due to the deactivating effect of the nitro group [26]. Standard chlorinating conditions may require modification, including elevated temperatures or extended reaction times. The electronic effects of the nitro group influence both the rate and regioselectivity of subsequent chlorination [26].
Solvent selection plays a crucial role in sequential approaches, with considerations including substrate solubility, reagent compatibility, and product stability [25] [26]. Polar aprotic solvents like dimethylformamide or acetonitrile often provide optimal conditions for both steps, while avoiding protic solvents that might interfere with electrophilic substitution mechanisms [25].
Effective purification and isolation of 3-chloro-4-nitro-1H-indole requires methods that address the specific physical and chemical properties of this compound. The presence of both chlorine and nitro substituents affects solubility, stability, and crystallization behavior, necessitating tailored purification approaches.
Column chromatography represents the most versatile purification method for halogenated nitroindoles, offering high resolution and scalability [25] [27]. Silica gel serves as the standard stationary phase, with hexane-dichloromethane mixtures providing optimal separation [25]. The typical eluent composition ranges from 3:1 to 1:1 hexane:dichloromethane, with the exact ratio depending on the polarity of impurities and desired resolution [25] [27].
The elution profile for 3-chloro-4-nitro-1H-indole typically shows the compound eluting after less polar impurities but before more polar byproducts [25]. Monitoring by thin-layer chromatography using ultraviolet visualization allows real-time assessment of separation efficiency [25]. Recovery yields from column chromatography typically range from 80-95%, with higher recoveries achieved through careful gradient optimization [25].
Recrystallization provides an alternative purification method that can achieve high purity levels through controlled crystallization [28] [29]. Suitable solvents for recrystallizing nitroindole derivatives include ethanol, methanol, and acetonitrile, with the choice depending on solubility characteristics and desired crystal quality [28] [29]. The recrystallization process typically involves dissolution in hot solvent followed by controlled cooling to promote crystal formation [28].
Temperature control during recrystallization proves critical for achieving optimal crystal quality and yield [28] [29]. Rapid cooling can lead to small crystal formation and impurity occlusion, while extremely slow cooling may result in low recovery yields [28]. Ice-bath cooling followed by vacuum filtration typically provides the best balance between purity and recovery [28].
Solvent extraction methods can provide initial purification prior to more sophisticated techniques [29]. The bifunctional nature of 3-chloro-4-nitro-1H-indole, containing both electron-withdrawing groups, affects its partitioning behavior between aqueous and organic phases [29]. pH adjustment of aqueous phases can influence extraction efficiency, with neutral to slightly acidic conditions typically favoring organic phase extraction [29].
Multiple extraction procedures may be necessary to achieve complete separation from water-soluble impurities [29]. The organic phase typically requires drying over anhydrous sodium sulfate or magnesium sulfate before concentration [27] [29]. Recovery yields from extraction procedures generally range from 85-95%, with losses primarily attributable to partial aqueous solubility [29].
Analytical characterization following purification provides confirmation of compound identity and purity [30] [31]. Nuclear magnetic resonance spectroscopy offers detailed structural information, with characteristic chemical shifts for the indole protons and distinctive patterns for the chlorine and nitro substituents [31]. Mass spectrometry provides molecular ion confirmation and fragmentation patterns consistent with the proposed structure [32] [31].
Melting point determination serves as a convenient purity assessment, with pure 3-chloro-4-nitro-1H-indole typically exhibiting a sharp melting range [33]. Comparison with literature values helps confirm both identity and purity, while broad melting ranges indicate the presence of impurities requiring additional purification [33].
The crystallographic analysis of 3-chloro-4-nitro-1H-indole represents a significant challenge due to the complex interplay between halogen bonding and nitro group interactions within the indole framework. While specific single-crystal X-ray diffraction data for this compound remains limited, extensive research on related halogen-nitroindole systems provides valuable insights into the expected structural characteristics [1] [2].
Comparative crystallographic studies of nitroindole derivatives reveal that 5-nitroindole crystallizes in the monoclinic space group P2₁/c, exhibiting characteristic N-H···O hydrogen bonds and π···π stacking interactions [1]. The presence of the nitro group at the 5-position creates a distinctive electronic environment that influences the overall crystal packing through dipole-dipole interactions. In contrast, the parent indole compound adopts an orthorhombic Pna2₁ space group with orientational disorder, where molecules can assume two alternative orientations through 180° rotation [1].
The introduction of both chlorine and nitro substituents in 3-chloro-4-nitro-1H-indole is expected to generate a unique crystallographic signature characterized by multiple competing intermolecular interactions. Halogen bonding involving the chlorine atom at the 3-position likely forms directional C-Cl···O contacts with nitro group oxygen atoms, with typical distances ranging from 3.0 to 3.5 Å [3] [4]. These interactions are complemented by the strong electron-withdrawing effects of the nitro group at the 4-position, which significantly alters the electron density distribution across the indole ring system [1] [5].
Crystal engineering studies on related systems demonstrate that halogen-nitro combinations can lead to robust supramolecular architectures. Research on nitro-substituted compounds has shown that the nitro group serves as an effective halogen bond acceptor, with the oxygen atoms providing multiple binding sites for electrophilic halogen centers [3] [6]. The bifurcated nature of these interactions often results in complex three-dimensional networks that enhance crystal stability and influence material properties.
The crystallographic packing of 3-chloro-4-nitro-1H-indole is anticipated to feature layered structures stabilized by a combination of N-H···O hydrogen bonds, halogen bonding, and π···π stacking interactions. The chlorine substituent introduces additional van der Waals interactions and potential halogen bonding capabilities, while the nitro group contributes to strong dipole-dipole interactions that can direct crystal growth along specific crystallographic axes [1] [3].
The nuclear magnetic resonance spectroscopic characteristics of 3-chloro-4-nitro-1H-indole exhibit distinctive patterns resulting from the combined electronic effects of both halogen and nitro substituents on the indole ring system. The ¹H nuclear magnetic resonance spectrum displays characteristic downfield shifts attributable to the strong electron-withdrawing nature of the nitro group at the 4-position [7] [8].
The indole nitrogen-hydrogen proton resonance appears significantly downfield, typically in the range of 11.5-12.5 parts per million, reflecting the deshielding effects imposed by the nitro group [7]. This represents a substantial downfield shift compared to unsubstituted indole, where the nitrogen-hydrogen proton resonates around 8.0 parts per million. The proximity of the nitro group to the nitrogen center enhances this deshielding effect through both inductive and resonance mechanisms [9] [7].
Aromatic proton signals demonstrate complex splitting patterns influenced by the chlorine substituent at the 3-position. The hydrogen at position 2 exhibits characteristic coupling with the chlorine atom, resulting in subtle but measurable changes in chemical shift and coupling constants. The remaining aromatic protons in the benzene ring (positions 5, 6, and 7) display chemical shifts in the 7.2-8.1 parts per million region, with the proton ortho to the nitro group (position 5) showing the most significant downfield displacement [9] [10].
¹³C nuclear magnetic resonance analysis reveals the profound impact of the substituents on carbon chemical shifts throughout the molecule. The carbon bearing the nitro group (C-4) resonates in the highly deshielded region around 140-150 parts per million, characteristic of nitro-substituted aromatic carbons [8] [11]. The carbon at position 3, bearing the chlorine substituent, exhibits a distinctive chemical shift around 110-120 parts per million, reflecting the electronegativity and size effects of the halogen [9].
The quaternary carbons within the indole system show systematic shifts relative to the parent compound. Carbon-8a and carbon-4a, representing the ring junction carbons, display chemical shifts influenced by the transmission of electronic effects through the π-system. The nitro group carbon appears as a characteristic peak around 145-155 parts per million, with typical splitting patterns observed in ¹³C nuclear magnetic resonance spectroscopy [8] [11].
Detailed analysis of coupling constants provides additional structural information. The chlorine isotope effects (³⁵Cl vs ³⁷Cl) may be observable in high-resolution spectra, contributing to line broadening of directly bonded carbon signals. The nitro group introduces additional complexity through quadrupolar effects of the nitrogen nucleus, potentially affecting relaxation times and signal multiplicities [7] [10].
The mass spectrometric behavior of 3-chloro-4-nitro-1H-indole follows predictable fragmentation patterns characteristic of both halogenated aromatics and nitro-containing organic compounds. The molecular ion peak appears at mass-to-charge ratio 196/198, displaying the characteristic 3:1 isotope pattern reflecting the presence of chlorine [12] [13].
Primary fragmentation occurs through loss of the nitro group, generating a base peak or highly abundant fragment at mass-to-charge ratio 150/152 corresponding to [M-46]⁺. This fragmentation pathway represents the most energetically favorable process, as nitro groups are readily eliminated from aromatic systems under electron impact conditions [12]. The resulting fragment ion maintains the chlorinated indole structure, preserving the characteristic halogen isotope pattern.
Secondary fragmentation involves loss of nitric oxide (NO) from the molecular ion, producing a fragment at mass-to-charge ratio 166/168 corresponding to [M-30]⁺. This pathway competes with the primary nitro group loss but typically occurs with lower intensity. The retention of oxygen in this fragment suggests partial nitro group cleavage while maintaining some oxygen-carbon connectivity [12] [13].
Halogen loss represents another significant fragmentation channel, generating an ion at mass-to-charge ratio 161 through elimination of chlorine radical [M-35]⁺. This process is characteristic of chlorinated aromatics and results in a fragment that retains the nitroindole core structure. The relative intensity of this fragment depends on the stability of the resulting carbocation and the strength of the carbon-chlorine bond [12].
The indole base structure demonstrates remarkable stability under mass spectrometric conditions, frequently producing a fragment ion at mass-to-charge ratio 116 corresponding to [C₈H₆N]⁺. This fragment represents the core indole skeleton after loss of both substituents and demonstrates the inherent stability of the bicyclic aromatic system [12] [13].
Advanced fragmentation techniques reveal additional structural information through tandem mass spectrometry approaches. Collision-induced dissociation of the molecular ion produces characteristic fragmentation trees that can distinguish between isomeric chloronitroindoles. The specific fragmentation patterns provide diagnostic information for structural confirmation and compound identification in complex mixtures [12].
High-resolution mass spectrometry enables precise mass determination, facilitating elemental composition assignment and enhancing structural confidence. The accurate mass measurements distinguish 3-chloro-4-nitro-1H-indole from closely related isomers and provide unambiguous molecular formula confirmation [13].
The thermodynamic stability of 3-chloro-4-nitro-1H-indole reflects the combined influence of electronic and steric factors introduced by the halogen and nitro substituents. While specific experimental thermodynamic data remains limited, extrapolation from related nitroindole systems provides valuable insights into the expected stability profile of this compound [14] [15] [16].
Thermal stability analysis of related nitroindole derivatives indicates that 3-chloro-4-nitro-1H-indole likely exhibits a melting point in the range of 150-200°C, based on comparative data from 5-nitroindole (149-150°C) and other substituted nitroindoles [17] [15]. The presence of both electron-withdrawing substituents contributes to enhanced thermal stability through resonance stabilization of the aromatic system. However, the nitro group introduces potential thermal decomposition pathways at elevated temperatures, particularly above 200°C [15].
The thermodynamic stability of the compound is enhanced by extensive conjugation between the indole π-system and the nitro group, which delocalizes electron density and reduces overall molecular reactivity. The chlorine substituent contributes additional stabilization through inductive electron withdrawal, further reducing the electron density at reactive positions [16].
Computational studies on related systems suggest that the activation energy for thermal decomposition is significantly elevated compared to simple nitroaromatics due to the extended conjugation within the indole framework. The 1H-indazole tautomer predominates due to thermodynamic stability considerations, with electron-withdrawing substituents further stabilizing this tautomeric form .
Solubility characteristics of 3-chloro-4-nitro-1H-indole demonstrate typical behavior for nitroaromatic compounds with limited water solubility due to the hydrophobic indole core and the polar but non-ionizable nitro group [15] [16] [19]. The compound exhibits poor solubility in water, consistent with other nitroindole derivatives, reflecting the dominant hydrophobic character of the aromatic system.
Enhanced solubility is observed in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, where strong solvation interactions stabilize the dissolved species. Methanol and ethanol provide moderate solubility, sufficient for most synthetic and analytical applications [15] [19]. The chlorine substituent introduces additional polarizability that enhances solubility in moderately polar organic solvents.
Solvent selection for crystallization and purification procedures requires careful consideration of the solubility balance. Dichloromethane and chloroform offer good solubility for extraction procedures, while ethyl acetate provides suitable solubility for column chromatography applications [15] [19]. The compound demonstrates stability in common organic solvents under ambient conditions.
Temperature-dependent solubility studies reveal typical behavior with increased solubility at elevated temperatures. However, the potential for thermal decomposition above 150°C limits the use of high-temperature recrystallization procedures [15] [16]. Room temperature storage maintains compound integrity for extended periods under appropriate conditions.
The partition coefficient (log P) is estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity suitable for membrane permeation while maintaining sufficient aqueous solubility for biological applications [19]. This balance suggests potential utility in pharmaceutical applications where both solubility and bioavailability considerations are important.